N-butyl Buphedrone (hydrochloride)

Beschreibung

Contextualizing N-butyl Buphedrone (B1655700) within Novel Psychoactive Substances (NPS) Research

N-butyl buphedrone is classified as a Novel Psychoactive Substance (NPS), a broad group of substances that are not controlled by international drug conventions but may pose a public health threat. mdpi.comsigmaaldrich.comresearchgate.netirishprisons.ie The emergence of NPS is a significant and evolving challenge for public health and forensic toxicology, with dozens of new, uncharacterized drugs appearing on the illicit market each year. researchgate.netresearchgate.net These substances are often marketed as "legal highs," "research chemicals," or "bath salts" to circumvent regulations. acs.orgresearchgate.net Synthetic cathinones, including N-butyl buphedrone, represent one of the largest and most prevalent groups of NPS. researchgate.netresearchgate.net The continuous introduction of new derivatives with minor chemical modifications makes their identification and characterization an ongoing challenge for scientists and law enforcement. mdpi.comresearchgate.net Research on NPS like N-butyl buphedrone is crucial for developing early warning systems and analytical methods to identify these compounds and understand their potential risks. researchgate.net

Overview of Synthetic Cathinones: Structural Classes and Emergence Trends

Synthetic cathinones are derivatives of cathinone (B1664624), a naturally occurring stimulant found in the Catha edulis (khat) plant. nih.govwikipedia.org These compounds are β-keto phenethylamines, structurally similar to amphetamines, and are known for their stimulant and, in some cases, hallucinogenic effects. mdpi.comnih.govnih.gov The basic cathinone structure can be modified at several positions, leading to a wide variety of derivatives. nih.gov

Synthetic cathinones can be broadly categorized into several structural classes, including:

First-generation cathinones: This group includes compounds like buphedrone, mephedrone (B570743), and methylone. mdpi.com

Pyrrolidinophenone derivatives: These contain a pyrrolidinyl ring in their side chain, with examples such as α-PVP and pyrovalerone. mdpi.com

3,4-methylenedioxy cathinones: Characterized by a 1,3-benzodioxol-5-yl ring, this class includes substances like pentylone and butylone (B606430). mdpi.com

The emergence of new synthetic cathinones often follows a trend of modifying existing structures to evade legal controls. mdpi.comacs.org This has led to the synthesis of numerous derivatives, with clandestine chemists altering the alkyl chain, the aromatic ring, or the amino group. researchgate.netnih.gov For instance, after the control of first-generation cathinones, new derivatives like buphedrone and pentedrone emerged. mdpi.com A recent trend involves the elongation of the alkyl side chain at the α-position. researchgate.net

Research Significance of N-butyl Buphedrone (hydrochloride)

N-butyl buphedrone (hydrochloride) is an analytical reference standard categorized as a cathinone, intended for research and forensic applications. caymanchem.com Its significance in research stems from the need to understand the structure-activity relationships within the synthetic cathinone class. By studying compounds like N-butyl buphedrone, which is a derivative of the well-known cathinone buphedrone, researchers can investigate how modifications to the chemical structure, such as the addition of a butyl group to the nitrogen atom, influence its chemical, pharmacological, and metabolic properties.

The study of N-butyl buphedrone contributes to the broader understanding of NPS, aiding in the development of analytical methods for its detection in seized materials and biological samples. This research is essential for forensic laboratories, clinical toxicologists, and public health officials to identify and respond to the emergence of new psychoactive substances.

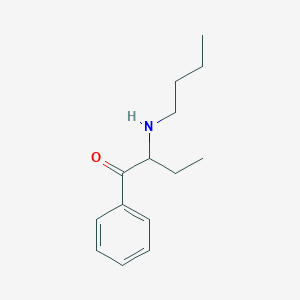

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H21NO |

|---|---|

Molekulargewicht |

219.32 g/mol |

IUPAC-Name |

2-(butylamino)-1-phenylbutan-1-one |

InChI |

InChI=1S/C14H21NO/c1-3-5-11-15-13(4-2)14(16)12-9-7-6-8-10-12/h6-10,13,15H,3-5,11H2,1-2H3 |

InChI-Schlüssel |

QIYUAUKEZWDKGH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(CC)C(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Chemical Profile

Synthesis and Chemical Structure

N-butyl buphedrone (B1655700) is a derivative of buphedrone, which was first synthesized in 1928. wikipedia.orgiiab.me Buphedrone itself is a β-ketone and is structurally related to the naturally occurring compounds cathinone (B1664624) and cathine. wikipedia.org The synthesis of N-butyl buphedrone involves the modification of the buphedrone structure, specifically the addition of a butyl group to the nitrogen atom.

The hydrochloride salt is a common form for synthetic cathinones as the free base form can be unstable. wikipedia.orgiiab.me

Table 1: Chemical Identification of N-butyl Buphedrone (hydrochloride)

| Identifier | Value |

| Formal Name | 2-(butylamino)-1-phenylbutan-1-one, monohydrochloride |

| Chemical Formula | C₁₄H₂₁NO · HCl |

| Molecular Weight | 255.8 |

| IUPAC Name | 2-(butylamino)-1-phenylbutan-1-one;hydrochloride |

Physicochemical Properties

The physicochemical properties of N-butyl buphedrone hydrochloride are important for its analysis and understanding its behavior. While specific experimental data for N-butyl buphedrone is limited, properties can be inferred from related compounds and general chemical principles. The hydrochloride salt form increases its stability and solubility in polar solvents.

Pharmacological Characterization in Preclinical Models and in Vitro Systems

Monoamine Transporter Interactions and Neurotransmitter Uptake Inhibition

The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine reuptake, which increases the extracellular concentrations of neurotransmitters in the synaptic cleft. nih.gov The potency and selectivity of this inhibition vary significantly based on the compound's chemical structure. nih.gov

Research on buphedrone (B1655700), the N-methyl analog of N-butyl buphedrone, shows that it preferentially inhibits norepinephrine (B1679862) and dopamine (B1211576) uptake. nih.gov It also functions as a norepinephrine releaser. nih.gov The substitution of the N-methyl group with an N-butyl group is expected to modify this interaction profile, a concept explored in structure-activity relationship studies.

The following table presents in vitro data for cathinone (B1664624) analogs closely related to N-butyl buphedrone, demonstrating their potency as inhibitors of human monoamine transporters (hDAT, hNET, hSERT) expressed in human embryonic kidney (HEK) 293 cells.

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀ µM) of Buphedrone Analogs

| Compound | α-Side Chain | N-Substituent | hDAT IC₅₀ (µM) | hNET IC₅₀ (µM) | hSERT IC₅₀ (µM) | Data Source(s) |

|---|---|---|---|---|---|---|

| Buphedrone | Ethyl | Methyl | 1.28 | 0.33 | 27 | nih.gov |

| N-ethyl-buphedrone (NEB) | Ethyl | Ethyl | 0.231 | Not Reported | 10.6 | ub.edu |

Synthetic cathinones are generally potent inhibitors of dopamine (DA) uptake. frontiersin.org Studies on buphedrone (the N-methyl analog) show a DAT inhibition IC₅₀ value of 1.28 µM. nih.gov When the N-methyl group is replaced with an N-ethyl group to form N-ethyl-buphedrone (NEB), the potency at DAT increases significantly, with a reported IC₅₀ value of 0.231 µM. ub.edu This suggests that increasing the size of the N-alkyl substituent enhances DAT inhibition. Based on this trend, N-butyl buphedrone is likely a potent DAT inhibitor, potentially with a potency similar to or greater than that of NEB.

Buphedrone is a particularly potent inhibitor of the norepinephrine transporter, with an IC₅₀ value of 0.33 µM, making it nearly four times more potent at NET than at DAT. nih.gov In addition to blocking reuptake, buphedrone also acts as a substrate, inducing norepinephrine release. nih.gov While specific NET inhibition data for N-ethyl-buphedrone and N-butyl buphedrone are not available, the strong NET activity of the parent compound suggests this is a key target for this structural class.

Compared to their potent effects on DAT and NET, many cathinones, including buphedrone, are weak inhibitors of the serotonin (B10506) transporter. nih.gov Buphedrone displays an IC₅₀ value of 27 µM at SERT, indicating low affinity. nih.gov N-ethyl-buphedrone shows slightly higher, but still weak, potency with an IC₅₀ of 10.6 µM. ub.edu This profile suggests that N-butyl buphedrone is also likely to be a weak SERT inhibitor with a strong preference for DAT and NET.

Structure-Activity Relationship (SAR) Studies of N-butyl Buphedrone and Related Cathinones

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical modifications to the cathinone scaffold influence pharmacological effects. nih.gov Key structural features that determine the mechanism of action (inhibitor vs. releaser) and transporter selectivity include the nature of the N-alkyl group, the length of the α-carbon side-chain, and substitutions on the aromatic ring. nih.gov

The length and bulk of the N-alkyl substituent profoundly influence the pharmacological activity of cathinones. nih.gov Increasing the steric bulk on the terminal amine generally tends to shift the mechanism toward reuptake inhibition and can enhance potency, particularly at the dopamine transporter. nih.govfrontiersin.org

Comparing buphedrone (N-methyl) with N-ethyl-buphedrone (NEB) illustrates this principle. The change from a methyl to an ethyl group increases DAT inhibition potency by more than five-fold (IC₅₀ decreases from 1.28 µM to 0.231 µM). nih.govub.edu This trend suggests that further lengthening the chain to an N-butyl group, as in N-butyl buphedrone, would likely result in a potent DAT inhibitor. However, this effect may not be linear, as excessively long chains can lead to decreased activity.

Table 2: Influence of N-Alkyl Group on DAT and SERT Inhibition (IC₅₀ µM)

| Compound | α-Side Chain | N-Substituent | hDAT IC₅₀ (µM) | hSERT IC₅₀ (µM) | DAT/SERT Selectivity Ratio | Data Source(s) |

|---|---|---|---|---|---|---|

| Buphedrone | Ethyl | Methyl | 1.28 | 27 | 21.1 | nih.gov |

| N-ethyl-buphedrone (NEB) | Ethyl | Ethyl | 0.231 | 10.6 | 45.9 | ub.edu |

The α-carbon side-chain is another critical determinant of a cathinone's pharmacological profile. N-butyl buphedrone possesses an ethyl group at this position. Research on a series of N-ethyl substituted cathinones, where the α-carbon side-chain was systematically elongated from methyl to pentyl, revealed an inverted U-shaped relationship for DAT inhibition potency. ub.edu

The potency increased from N-ethyl-cathinone (NEC, α-methyl) to N-ethyl-pentedrone (α-propyl), and then began to decrease with N-ethyl-hexedrone (α-butyl) and N-ethyl-heptedrone (α-pentyl). ub.edu N-ethyl-buphedrone (NEB), with its α-ethyl side-chain, fits within this series as a potent DAT inhibitor. ub.edu This demonstrates that an α-ethyl group, as found in N-butyl buphedrone, contributes to strong DAT inhibitory activity.

Table 3: Influence of α-Carbon Side-Chain Length on DAT and SERT Inhibition in N-Ethyl Cathinone Analogs

| Compound | α-Side Chain | N-Substituent | hDAT IC₅₀ (µM) | hSERT IC₅₀ (µM) | Data Source |

|---|---|---|---|---|---|

| N-ethyl-cathinone (NEC) | Methyl | Ethyl | 0.347 | 17.5 | ub.edu |

| N-ethyl-buphedrone (NEB) | Ethyl | Ethyl | 0.231 | 10.6 | ub.edu |

| N-ethyl-pentedrone | Propyl | Ethyl | 0.089 | 6.37 | ub.edu |

| N-ethyl-hexedrone (NEH) | Butyl | Ethyl | 0.127 | 13.9 | ub.edu |

| N-ethyl-heptedrone | Pentyl | Ethyl | 0.252 | 34.2 | ub.edu |

In Vitro Cellular Responses and Molecular Mechanisms

The in vitro effects of N-butyl buphedrone, a synthetic cathinone, have been investigated across various cell lines to elucidate its cellular and molecular mechanisms of toxicity. These studies have primarily focused on its impact on cell viability, the induction of oxidative stress, and the activation of cell death pathways.

The cytotoxic potential of N-butyl buphedrone and its parent compound, buphedrone, has been evaluated in several in vitro models, revealing cell-type-specific sensitivity.

In studies utilizing human neuronal-like SH-SY5Y cells, buphedrone demonstrated concentration-dependent toxicity. Following a 24-hour exposure, the concentration required to cause a 50% reduction in cell viability (EC50) was determined.

Research on primary rat hepatocytes (PRH) has also established the hepatotoxic potential of buphedrone. These primary cells, which are highly metabolically active, were found to be a sensitive model for assessing the compound's toxicity. The EC50 value for buphedrone in PRH was determined after a 24-hour exposure period. researchgate.netnih.gov Notably, the toxicity of buphedrone in these liver cells was found to be influenced by hepatic metabolism, with the inhibition of cytochrome P450 (CYP450) enzymes leading to a decrease in its toxicity, suggesting that metabolic activation may play a role in its harmful effects. researchgate.net

While direct quantitative data on the cytotoxicity of N-butyl buphedrone in PC12 pheochromocytoma cells is not extensively detailed in the reviewed literature, general structure-activity relationships for synthetic cathinones in this cell line have been discussed. It has been observed that an increase in the length of the α-carbon side-chain, such as the butyl group in N-butyl buphedrone, correlates with an increase in cytotoxic properties in PC12 cells. researchgate.net This suggests that N-butyl buphedrone may exhibit significant cytotoxicity in this neuronal cell model.

Interactive Data Table: Cytotoxicity of Buphedrone in Different Cell Lines

| Cell Line | Compound | Exposure Time (hours) | EC50 (mM) | Reference |

| SH-SY5Y | Buphedrone | 24 | ~1.0 | nih.gov |

| Primary Rat Hepatocytes (PRH) | Buphedrone | 24 | 1.57 | researchgate.netnih.gov |

A key mechanism underlying the toxicity of buphedrone involves the induction of oxidative stress and the subsequent disruption of mitochondrial function. In primary rat hepatocytes, exposure to buphedrone has been shown to increase oxidative stress. researchgate.net This state of cellular imbalance, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, can lead to widespread damage to cellular components.

The mitochondria, being central to cellular energy metabolism and a major site of ROS production, are particularly vulnerable. Buphedrone has been found to disrupt mitochondrial homeostasis in primary rat hepatocytes. researchgate.net This perturbation can manifest as alterations in the mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors, linking oxidative stress directly to the demise of the cell.

The cellular damage initiated by N-butyl buphedrone, particularly through oxidative stress and mitochondrial dysfunction, ultimately culminates in cell death, which can occur through either programmed (apoptotic) or unregulated (necrotic) pathways.

Studies in primary rat hepatocytes have demonstrated that buphedrone is capable of inducing features of both apoptosis and necrosis. researchgate.net Apoptosis is a controlled process of cell dismantling characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytic cells, thereby preventing an inflammatory response. nih.gov In contrast, necrosis is a more chaotic process resulting from severe cellular injury, leading to cell swelling, membrane rupture, and the release of intracellular contents, which can trigger inflammation. nih.gov The observation of both apoptotic and necrotic features suggests that the mode of cell death induced by buphedrone may be dependent on the concentration and the metabolic state of the cell. researchgate.net

Furthermore, in human nerve cell lines, buphedrone has been shown to cause early apoptosis. This indicates that in neuronal cells, the compound can trigger the programmed cell death cascade, a critical finding for understanding its neurotoxic potential.

Metabolic Profiling and Biotransformation Studies

Identification of Phase I Metabolites of N-butyl Buphedrone (B1655700) and Analogues

Phase I metabolism of synthetic cathinones primarily involves modifications to the N-alkyl group, the β-keto group, and the aromatic ring. nih.govresearchgate.net For N-butyl buphedrone, this includes N-dealkylation, reduction of the carbonyl group, and hydroxylation of the phenyl ring. nih.govresearchgate.net

N-dealkylation is a principal metabolic pathway for N-alkylated cathinone (B1664624) derivatives. nih.govmdpi.com This reaction involves the enzymatic removal of the alkyl group attached to the nitrogen atom. mdpi.com In the case of N-butyl buphedrone, this would involve the removal of the butyl group, a process catalyzed mainly by cytochrome P450 (CYP) enzymes. mdpi.comencyclopedia.pub The mechanism proceeds through the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that breaks down to yield the dealkylated amine and an aldehyde. mdpi.com

Studies on the closely related compound buphedrone, which has an N-methyl group, confirm that N-dealkylation is a major metabolic step. nih.govlisbonaddictions.eu In fact, the metabolite resulting from N-dealkylation was found to be the most excreted metabolite in mice urine following buphedrone administration. lisbonaddictions.euresearchgate.net The cleavage of the C-N bond is generally easier for larger alkyl groups, suggesting that the N-butyl group of N-butyl buphedrone would be readily removed. mdpi.com

Table 1: Key N-Dealkylation Metabolites of Buphedrone (Analogue to N-butyl Buphedrone)

| Parent Compound | Metabolic Pathway | Key Metabolite |

|---|---|---|

| Buphedrone | N-demethylation | Norbuphedrone (Cathinone) |

The reduction of the β-keto group is another significant Phase I metabolic pathway shared by most synthetic cathinones. nih.govwikipedia.org This reaction converts the ketone functional group into a secondary alcohol, leading to the formation of corresponding alcohol metabolites. nih.gov This biotransformation significantly increases the polarity of the molecule. nih.gov

For buphedrone, metabolites formed through the reduction of the ketone group have been identified and quantified in vivo. nih.govresearchgate.net Research on mice urine showed the presence of the β-keto reduced N-alkylated metabolite, as well as a metabolite that had undergone both N-dealkylation and β-keto reduction (the N-dealkylated alcohol). lisbonaddictions.eu The latter was the second most abundant metabolite found. lisbonaddictions.eu

Table 2: Carbonyl Reduction Metabolites of Buphedrone (Analogue to N-butyl Buphedrone)

| Parent Compound | Metabolic Pathway | Key Metabolite |

|---|---|---|

| Buphedrone | β-keto reduction | Dihydrobuphedrone |

| Buphedrone | N-demethylation & β-keto reduction | Norephedrine/Norpseudoephedrine |

| N-butyl Buphedrone (Predicted) | β-keto reduction | Dihydro-N-butyl buphedrone |

Aromatic hydroxylation, the addition of a hydroxyl (-OH) group to the aromatic ring, is a common metabolic pathway for many phenethylamine (B48288) compounds and has also been observed for some synthetic cathinones. nih.govnih.gov This reaction is typically catalyzed by CYP enzymes, such as CYP2D6. nih.gov Following hydroxylation, a subsequent O-methylation reaction can occur, although this is less common. researchgate.net

In studies of buphedrone metabolism in mice, metabolites resulting from 4-aryl hydroxylation (hydroxylation at the para-position of the phenyl ring) were detected. nih.gov This suggests that N-butyl buphedrone would likely undergo similar aromatic hydroxylation. However, another study focusing on buphedrone metabolites in mice urine did not identify any 4-aryl hydroxylation products, indicating this may be a minor pathway compared to N-dealkylation and carbonyl reduction. lisbonaddictions.eu

Characterization of Phase II Conjugated Metabolites

Phase I metabolites, as well as the parent drug if it possesses a suitable functional group, can undergo Phase II conjugation reactions. nih.govresearchgate.net These reactions attach endogenous, polar molecules to the compound, further increasing water solubility and facilitating elimination from the body. researchgate.net The most common conjugation reactions are glucuronidation and sulfation. researchgate.net

In metabolic studies of buphedrone and N-ethylhexedrone, various Phase II metabolites were tentatively identified in mice urine. nih.govresearchgate.net These included glucuronide conjugates, which are formed by the action of UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net The hydroxyl groups introduced during Phase I (via carbonyl reduction or aromatic hydroxylation) are the primary sites for glucuronidation. researchgate.netkcl.ac.uk Additionally, N-acetylated conjugates and dicarboxylic acid conjugates were also detected, representing other pathways to enhance excretion. nih.gov

In Vivo Animal Model Metabolism Studies (e.g., Mice Urine)

In vivo studies using animal models, particularly mice, have been instrumental in elucidating the metabolic fate of synthetic cathinones. nih.govresearchgate.net Following administration of buphedrone to mice, analysis of urine collected over 24 hours provided a detailed metabolic profile. lisbonaddictions.eu

The parent drug, buphedrone, was found to be eliminated in an unchanged form at a concentration of 146.2 ± 14.9 µg/mL. nih.govlisbonaddictions.eu However, its metabolites were also present in significant quantities. The most abundant metabolite resulted from N-dealkylation (80.3 ± 11.4 µg/mL). lisbonaddictions.eu This was followed by the metabolite that underwent both N-dealkylation and β-keto reduction (59.6 ± 4.7 µg/mL). lisbonaddictions.eu The metabolite formed by only β-keto reduction of the parent drug was present at lower concentrations (5.65 ± 0.48 µg/mL). lisbonaddictions.eu These findings highlight that N-dealkylation and carbonyl reduction are the predominant metabolic pathways for buphedrone in this model. nih.govlisbonaddictions.euresearchgate.net

Comparative Metabolism with Other Cathinones (e.g., Butylone (B606430), Buphedrone, Methylone)

The metabolic pathways of N-butyl buphedrone can be contextualized by comparing them to other well-studied synthetic cathinones.

Buphedrone : As detailed above, its metabolism is dominated by N-dealkylation and β-keto reduction. nih.govlisbonaddictions.eu Its structural similarity makes it the most direct analogue for predicting the metabolism of N-butyl buphedrone.

Methylone : A cathinone derivative with a methylenedioxy ring, methylone also undergoes extensive metabolism. Its known pathways include N-demethylation to its primary amine metabolite (3,4-methylenedioxycathinone or MDC), reduction of the keto group, and opening of the methylenedioxy ring followed by methylation and conjugation. researchgate.netnih.gov

Butylone : Similar to methylone, butylone possesses a methylenedioxy ring. Its metabolism also involves N-dealkylation and reduction of the β-keto group. researchgate.net Studies comparing butylone and methylone showed they both act as inhibitors of dopamine (B1211576) and serotonin (B10506) uptake. nih.govresearchgate.net

Advanced Analytical and Bioanalytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC-MS is a widely employed technique for the analysis of synthetic cathinones. However, its application to N-butyl buphedrone (B1655700) requires careful optimization to ensure accurate identification and to mitigate potential analytical challenges.

The successful detection of N-butyl buphedrone by GC-MS is highly dependent on the optimization of chromatographic and mass spectrometric parameters. A well-developed method aims to achieve good peak shape, resolution from other compounds, and a short run time. nih.gov For structurally similar compounds like N-butylhexedrone, a starting point for optimization involves using a capillary column such as an HP-5ms (30.0 m × 0.25 mm × 0.25 μm). urfu.ru

A typical temperature program might begin with an initial oven temperature of 70°C held for 1 minute, followed by a ramp of 15°C/min to a final temperature of 295°C, which is then held for several minutes. urfu.ru The injector temperature is also a critical parameter, with a setting around 250°C being a common starting point. urfu.ru However, due to the thermal lability of cathinones, this may need to be lowered. nih.govoup.com The interface temperature is typically set around 290°C. urfu.ru The carrier gas flow rate and split ratio are also key parameters that need to be optimized to maximize sensitivity and chromatographic performance. nih.gov The mass spectrometer is generally operated in full-scan mode for initial identification, with a scan range of approximately m/z 50 to 550. urfu.runih.gov

Table 1: Exemplar GC-MS Parameters for Analysis of N-butyl Buphedrone Analogs

| Parameter | Setting | Reference |

|---|---|---|

| GC System | Agilent 7890 or similar | nih.gov |

| Column | HP-5ms (30.0 m x 0.25 mm x 0.25 µm) or equivalent | urfu.ru |

| Injector Temperature | 250°C (subject to optimization to reduce degradation) | urfu.ru |

| Oven Program | Initial: 70°C (1 min), Ramp: 15°C/min to 295°C (hold 15 min) | urfu.ru |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 1.5 mL/min | nih.gov |

| MS System | Thermo ITQ900 or similar | nih.gov |

| MS Transfer Line | 250°C | nih.gov |

| Ion Source Temperature | 250°C | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | albany.edu |

| Scan Range | m/z 50-550 | urfu.ru |

A significant challenge in the GC-MS analysis of synthetic cathinones, including N-butyl buphedrone, is their thermal instability. nih.govoup.com The β-keto-phenethylamine structure is susceptible to degradation at the high temperatures typically used in GC injectors. oup.com This degradation can lead to the formation of analytical artifacts, which may complicate interpretation and quantification.

Studies on other cathinones have shown that in-situ thermal degradation often involves an oxidative process, resulting in the loss of two hydrogen atoms (a 2 Da mass shift). nih.govoup.com The resulting degradation products can exhibit prominent iminium base peaks with mass-to-charge ratios 2 Da lower than the parent compound. oup.com To minimize this, it is crucial to lower the injection port temperature and reduce the residence time of the analyte in the hot inlet. nih.govoup.com While derivatization is a common strategy to improve the thermal stability of some compounds, the secondary amine in N-butyl buphedrone can present challenges for traditional derivatization approaches. ojp.gov For some cathinones, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) has been explored. researchgate.net

The electron ionization (EI) mass spectrum of N-butyl buphedrone provides a characteristic fragmentation pattern that is essential for its structural elucidation and identification. The fragmentation of cathinone (B1664624) derivatives is influenced by the substituents on the alpha-carbon, the aromatic ring, and the amino group.

For buphedrone and its derivatives, common fragmentation pathways involve cleavage of the C-C bond adjacent to the carbonyl group (alpha-cleavage) and cleavage of the C-N bond. The fragmentation of the N-butyl group will also produce characteristic ions. Analysis of the mass spectrum of the trifluoroacetyl derivative of buphedrone shows characteristic ions that can aid in identification. researchgate.net For instance, cathinones with a methyl substituent on the nitrogen atom can produce a characteristic ion at m/z 110, while an ethyl substituent can lead to a fragment at m/z 124. researchgate.net By analogy, the fragmentation of N-butyl buphedrone would be expected to yield a characteristic iminium ion resulting from the loss of the butyl group. The study of these fragment ions, especially with accurate mass measurements, allows for the confident identification of the compound and differentiation from its isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) Techniques

LC-MS has emerged as a powerful alternative to GC-MS for the analysis of thermally labile compounds like N-butyl buphedrone. It avoids high-temperature analysis, thus minimizing the risk of degradation.

The integration of ultra-high performance liquid chromatography (UHPLC) with mass spectrometry offers significant advantages for the analysis of N-butyl buphedrone. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, faster analysis times, and improved resolution compared to conventional HPLC. researchgate.netmdpi.com This is particularly beneficial for resolving N-butyl buphedrone from its isomers, which can be challenging with standard chromatographic techniques. nih.govresearchgate.net

A typical UHPLC method for synthetic cathinones would employ a reversed-phase column, such as a C18, with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). unife.it The high resolving power of UHPLC is critical in forensic and toxicological analysis where complex matrices are common.

Table 2: Illustrative UHPLC-MS/MS Parameters for Synthetic Cathinone Analysis

| Parameter | Setting | Reference |

|---|---|---|

| UHPLC System | Agilent 1290 Infinity II or similar | urfu.ru |

| Column | Zorbax Eclipse Plus C18 RRHD (2.1 mm x 50 mm, 1.8 µm) or similar | urfu.ru |

| Column Temperature | 35°C | urfu.ru |

| Mobile Phase A | 0.1% Formic Acid in Water | unife.it |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | unife.it |

| Flow Rate | 0.4 mL/min | urfu.ru |

| MS System | Q-TOF or Triple Quadrupole | urfu.ruunife.it |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | urfu.ru |

| Drying Gas | Nitrogen at ~350°C | urfu.ru |

| Sheath Gas Temperature | ~400°C | urfu.ru |

High-resolution mass spectrometry (HRMS), often coupled with UHPLC, is an invaluable tool for the identification of N-butyl buphedrone metabolites in biological samples. researchgate.netpharmaron.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, which allow for the determination of the elemental composition of parent compounds and their metabolites. nih.govpharmaron.com This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In vitro studies using human liver microsomes and in vivo studies in animal models are common approaches to investigate the metabolic fate of new psychoactive substances. researchgate.netnih.govnih.gov For buphedrone, major metabolic pathways include N-dealkylation to form the corresponding primary amine, and reduction of the ketone group to an alcohol. nih.gov It is anticipated that N-butyl buphedrone would undergo similar metabolic transformations, including N-debutylation, hydroxylation of the butyl chain, and reduction of the carbonyl group. HRMS analysis of incubated samples allows for the detection of these metabolites, and subsequent MS/MS experiments can provide structural information for their tentative identification, even in the absence of synthesized reference standards. researchgate.netpharmaron.com

Spectroscopic Characterization Methods (NMR, FTIR, Raman) for Definitive Identification

Definitive structural elucidation of N-butyl buphedrone relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups, which is essential when reference standards are scarce.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the unambiguous identification of organic compounds, providing detailed insight into the carbon-hydrogen framework. For N-butyl buphedrone hydrochloride, ¹H and ¹³C NMR spectra are critical. The ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the aliphatic butyl chain, the ethyl group at the alpha-position, and the methine proton adjacent to the carbonyl and amine groups. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom, including the characteristic signal for the carbonyl carbon.

While specific spectral data for N-butyl buphedrone is not widely published, data from its close analogue, buphedrone (N-methyl buphedrone), provides a strong basis for predicting the expected chemical shifts. nih.gov The primary difference would be the substitution of the N-methyl group with an N-butyl group, leading to additional signals corresponding to the butyl chain's methylene (B1212753) and methyl protons and carbons. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to confirm the connectivity between protons and carbons, allowing for a complete and unambiguous structural assignment. nih.gov

Representative NMR Data for N-butyl Buphedrone (hydrochloride) (Based on data for the analogue buphedrone nih.gov and standard chemical shift predictions)

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Phenyl) | 7.5 - 8.1 | 128 - 135 |

| Carbonyl (C=O) | - | ~198-202 |

| α-CH | ~5.0 - 5.5 | ~60-65 |

| α-CH₂ (Ethyl group) | ~1.8 - 2.2 | ~24-28 |

| α-CH₃ (Ethyl group) | ~0.8 - 1.0 | ~10-13 |

| N-CH₂ (Butyl group) | ~2.8 - 3.2 | ~48-52 |

| N-(CH₂)₂-CH₂ (Butyl group) | ~1.4 - 1.7 | ~28-32 |

| N-(CH₂)₃-CH₃ (Butyl group) | ~1.2 - 1.4 | ~19-22 |

| N-(CH₂)₃-CH₃ (Butyl group) | ~0.8 - 1.0 | ~13-15 |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational spectroscopy methods like FTIR and Raman are highly valuable for identifying functional groups within a molecule. ljmu.ac.uk For N-butyl buphedrone, the most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1680-1700 cm⁻¹. Other key absorbances include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic chains (below 3000 cm⁻¹). nih.gov The presence of the hydrochloride salt would also be indicated by broad N-H stretching bands from the secondary ammonium (B1175870) ion.

Raman spectroscopy offers complementary information and is particularly useful for analyzing samples non-destructively and through packaging. ljmu.ac.ukamericanpharmaceuticalreview.com It would clearly show the aromatic ring vibrations and the aliphatic C-H bands. While FTIR and Raman spectra can be very similar for isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation, especially with the aid of spectral libraries. nih.gov

Representative Vibrational Frequencies for N-butyl Buphedrone (Based on data for the analogue buphedrone) nih.gov

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| N-H Stretch (Ammonium Salt) | ~2700-2400 (broad) | - |

| Carbonyl (C=O) Stretch | ~1690 | ~1690 |

| Aromatic C=C Stretch | ~1600, ~1450 | ~1600 |

Challenges in Analytical Detection and Isomer Differentiation

The analytical detection of N-butyl buphedrone is fraught with challenges, primarily due to the vast number of structural isomers and analogues that exist on the illicit drug market. uva.nl These challenges demand more than routine analytical methods for confident identification.

Isomeric Complexity: A significant hurdle is the differentiation of N-butyl buphedrone from its isomers. Isomers are compounds with the same molecular formula but different structural arrangements. For N-butyl buphedrone (C₁₄H₂₁NO), these can include:

Positional Isomers: Where the butyl group or other substituents are attached to a different position on the phenyl ring.

Functional Group Isomers: Where the alkyl chain attached to the nitrogen or the alpha-carbon is rearranged. For example, N-ethylhexylone and N-butyl-norbutylone are isomers with different alkyl chain arrangements that pose significant analytical challenges. nih.gov

Limitations of Standard Techniques: While gas chromatography-mass spectrometry (GC-MS) is a workhorse in forensic laboratories, it often falls short in distinguishing between cathinone isomers. Many isomers produce nearly identical mass spectra because they fragment in similar ways, with the formation of a common iminium ion often dominating the spectrum. Furthermore, isomers may have very similar retention times in the gas chromatograph, a phenomenon known as co-elution, which makes their individual identification within a mixture impossible without more advanced techniques. uva.nl

A study on the isomeric cathinone derivatives N-butyl-norbutylone and N-ethylhexylone demonstrated that while they could be separated by gas chromatography, their electron ionization (EI) fragmentation patterns were so similar that they could not be reliably distinguished by mass spectrometry alone. nih.gov This underscores the limitations of relying solely on GC-MS for identifying novel psychoactive substances.

The Need for Advanced Methods and Reference Materials: Overcoming these challenges requires a multi-tiered analytical approach.

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can confirm the elemental composition of a substance, but often cannot distinguish between isomers on its own.

Tandem Mass Spectrometry (LC-MS/MS): This technique can sometimes differentiate isomers by analyzing the fragmentation patterns of a selected precursor ion. The relative intensities of the resulting product ions can create a unique fingerprint, but this is not always successful.

Chromatographic Separation: Improving chromatographic methods, for instance by using different columns or derivatizing the analytes, can sometimes achieve separation of previously co-eluting isomers. uva.nl

Definitive Spectroscopy: Ultimately, unambiguous identification, especially for legal purposes, often requires the use of techniques like NMR spectroscopy. nih.gov

A critical and persistent challenge is the lack of certified reference materials for newly emerging substances. drugsandalcohol.ie Without a known standard to compare against, analysts must rely on a combination of these advanced spectroscopic and spectrometric techniques to elucidate the structure from scratch, a process that is both time-consuming and requires significant expertise.

Forensic and Epidemiological Research on N Butyl Buphedrone Detection

Detection in Seized Materials and Illicit Preparations

The identification of N-butyl buphedrone (B1655700) in seized materials is a critical first step in understanding its prevalence and distribution. Forensic laboratories employ a variety of analytical techniques to characterize unknown substances suspected of being designer drugs. For synthetic cathinones like N-butyl buphedrone, these methods are chosen for their ability to provide detailed chemical structural information.

Standard analytical workflows for identifying synthetic cathinones in seized powders, tablets, or capsules typically involve a combination of presumptive and confirmatory tests. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently used instrumental techniques for the toxicological analysis of these compounds. researchgate.net These methods allow for the separation of complex mixtures and the unambiguous identification of the analyte based on its mass spectrum. The availability of analytical reference standards, such as N-butyl Buphedrone (hydrochloride), is crucial for the confirmation of its identity in seized samples. caymanchem.com

In Poland, following the ban of mephedrone (B570743), buphedrone, a close analogue of N-butyl buphedrone, was identified in numerous seized products. nih.gov These products were often found to be mixtures containing other synthetic cathinones like 4-MEC and MDPV. nih.gov The purity of buphedrone in these samples ranged from 58-68%. nih.gov While specific data on the purity of N-butyl buphedrone in seized materials is not widely available, the findings for its analogue suggest that it is likely to be found in combination with other substances and in varying purities.

The table below summarizes the common analytical techniques used for the identification of synthetic cathinones in seized materials.

| Analytical Technique | Application in Synthetic Cathinone (B1664624) Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A widely used technique for the separation and identification of volatile compounds like synthetic cathinones. It provides characteristic fragmentation patterns for structural elucidation. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and selectivity for the analysis of non-volatile and thermally labile compounds without the need for derivatization. It is particularly useful for complex matrices. nih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Provides information about the functional groups present in a molecule, aiding in the identification of the substance. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful technique for the definitive structural elucidation of new or unknown substances. |

Monitoring and Surveillance Studies of Novel Psychoactive Substances

The monitoring of NPS is essential for public health and law enforcement to respond to emerging drug trends. N-butyl buphedrone has been noted in surveillance activities focused on the dynamic and ever-changing landscape of the designer drug market.

Various international and national bodies, as well as independent research organizations, actively monitor the emergence of new psychoactive substances. These monitoring efforts often rely on the analysis of information from a variety of sources, including forensic laboratory data, online drug forums, and public health reports. For instance, N-butyl buphedrone has been listed in periodic bulletins that track the appearance of new psychoactive substances on the recreational market. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The detection of a novel psychoactive substance in forensic toxicology casework provides direct evidence of its consumption and potential association with adverse events. While specific detection rates for N-butyl buphedrone are not extensively documented in published literature, data on its analogue, buphedrone, offers some insight.

In a case series from Poland, buphedrone was detected in the blood of two individuals. nih.gov In one case, a deceased driver had a blood concentration of 127 ng/mL. nih.gov In a second case, a man arrested for drug possession had a blood concentration of 3 ng/mL. nih.gov These findings confirm the presence of buphedrone in biological samples from forensic casework, though the limited number of cases makes it difficult to establish a broader prevalence.

The table below presents the reported blood concentrations of buphedrone in the two forensic cases.

| Case Description | Buphedrone Blood Concentration (ng/mL) |

| Deceased Driver | 127 |

| Arrested Individual | 3 |

Data from a 2013 case report on buphedrone detection in Poland. nih.gov

The lack of specific and widespread toxicological data for N-butyl buphedrone highlights a common challenge in the surveillance of NPS, where the rapid emergence of new compounds often outpaces the development and implementation of targeted analytical methods in routine forensic toxicology laboratories.

Wastewater-based epidemiology (WBE) has emerged as a valuable tool for monitoring drug consumption trends at the community level. This approach involves analyzing sewage samples for the presence of drugs and their metabolites. While specific WBE studies targeting N-butyl buphedrone are not yet available in the scientific literature, research on other synthetic cathinones demonstrates the potential of this methodology.

Studies have successfully applied WBE to investigate the use of various synthetic cathinones in different European countries. researchgate.netnih.govacs.orgkcl.ac.uk These studies have detected substances such as mephedrone and methcathinone (B1676376) in urban wastewater, with consumption patterns often showing an increase during weekends, suggesting recreational use. nih.govacs.org The application of WBE to monitor NPS is a developing field, and as new compounds like N-butyl buphedrone become more prevalent, they may be included in future WBE monitoring programs. The successful application of this technique relies on understanding the metabolic fate of the target drug to select appropriate biomarkers for analysis. mdpi.com

N-butyl buphedrone is classified as a synthetic cathinone, a class of NPS that are structurally and pharmacologically similar to cathinone, the active substance in the khat plant. It is a structural analogue of buphedrone and other cathinone derivatives. researchgate.net The nomenclature "N-butyl" indicates the presence of a butyl group attached to the nitrogen atom of the buphedrone molecule.

The emergence of N-butyl buphedrone is part of a broader trend in the designer drug market characterized by the continuous introduction of new substances to circumvent legal controls on their predecessors. After the international control of first-generation synthetic cathinones like mephedrone, a wave of "second-generation" cathinones appeared on the market. These newer compounds often feature modifications to the alkyl chain or the aromatic ring of the cathinone structure.

Monitoring reports have identified N-butyl buphedrone as a new psychoactive substance appearing on the recreational drug market. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Its presence is noted in periodic bulletins that track emerging drug trends, indicating that it is being monitored by forensic and law enforcement agencies. The online availability of such compounds and the use of the internet for information sharing play a significant role in their distribution and popularity.

Future Research Directions

Elucidation of Comprehensive Pharmacological Profiles

The specific pharmacological effects of N-butyl buphedrone (B1655700) remain largely uncharacterized. Research on its parent compound, buphedrone, shows that it acts as a stimulant, increasing locomotor activity and potentiating the release of dopamine (B1211576). wikipedia.orgiiab.me Studies have also demonstrated that buphedrone's rewarding properties are mediated through the dopamine D1 receptor. nih.gov

However, the addition of the N-butyl group may alter its interaction with monoamine transporters and receptors. Structure-activity relationship (SAR) studies on other synthetic cathinones suggest that modifying the N-alkyl chain length can significantly impact potency. nih.gov While increasing the chain from a methyl to an ethyl group sometimes increases potency, further lengthening does not have a linear relationship and may decrease activity. nih.gov It is therefore essential to determine if N-butyl buphedrone acts as a releasing agent or a reuptake inhibitor at dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters, and to quantify its binding affinities.

Future research must prioritize:

In vitro studies: Receptor binding assays to determine the affinity of N-butyl buphedrone for dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET) and key receptors.

In vivo studies: Animal models to investigate its effects on locomotor activity, rewarding properties through conditioned place preference (CPP) analysis, and self-administration tests. nih.gov These studies would help to compare its potency and abuse liability relative to buphedrone and other controlled stimulants like methamphetamine. nih.gov

Table 1: Comparative Pharmacological Data and Research Goals

| Feature | Buphedrone (Known) | N-butyl Buphedrone (Future Research Area) |

|---|---|---|

| Primary Mechanism | Potentiates dopamine release. wikipedia.orgiiab.me | To be determined: reuptake inhibition vs. releasing activity at DAT, SERT, and NET. |

| Receptor Activity | Rewarding effects mediated by Dopamine D1 receptor. nih.gov | Investigation of binding affinity and functional activity at D1/D2 and other relevant receptors. |

| Behavioral Effects | Increased locomotor activity, rewarding properties. nih.gov | Quantify effects on locomotor activity and assess abuse potential via self-administration studies. |

| Relative Potency | Compared to methamphetamine, it produces more euphoria and less physical stimulation. iiab.me | Determine potency relative to buphedrone, N-ethylhexedrone, and methamphetamine. |

Advanced Metabolic Pathway Mapping

No definitive studies have been published on the metabolic fate of N-butyl buphedrone in humans or animals. For forensic and clinical toxicology, identifying the major metabolites is crucial for developing reliable methods to detect its consumption. Research on the closely related compounds buphedrone and N-ethylhexedrone found that their metabolism involves similar pathways, primarily N-dealkylation and reduction of the ketone group, as well as aryl hydroxylation. nih.gov Phase II metabolites, including glucuronide and N-acetylated conjugates, were also identified. nih.gov

Future research should aim for a comprehensive metabolic map by:

Conducting in vivo studies, for instance in mice, to identify metabolites in urine and blood following administration of N-butyl buphedrone. nih.gov

Utilizing high-resolution mass spectrometry (HPLC-MS/MS) to identify and structurally elucidate Phase I and Phase II metabolites. nih.gov

Investigating expected metabolic pathways such as N-debutylation (removal of the butyl group), reduction of the beta-keto group to the corresponding alcohol, and hydroxylation of the phenyl ring. The study of n-butyl homologues of other substances suggests that metabolism can be similar to pentyl homologues but may yield a greater proportion of acidic metabolites. nih.gov

Table 2: Metabolic Pathways of Related Cathinones and Research Targets for N-butyl Buphedrone

| Metabolic Pathway | Observed in Buphedrone/N-ethylhexedrone nih.gov | Proposed Research Target for N-butyl Buphedrone |

|---|---|---|

| N-Dealkylation | Yes (N-de-ethylation for NEH) | Investigation of N-debutylation to form nor-buphedrone. |

| Ketone Reduction | Yes | Characterization of the corresponding alcohol metabolite. |

| Aryl Hydroxylation | Yes (detected for the first time in non-ring substituted SCs) | Identification of hydroxylated metabolites on the phenyl ring. |

| Phase II Conjugation | Glucuronide and N-acetylated conjugates identified. | Identification of glucuronide and sulfate (B86663) conjugates. |

| Oxidation | Formation of dicarboxylic acid conjugates observed. | Exploration of oxidative pathways leading to carboxylic acid metabolites. |

Development of Enhanced Analytical Techniques

While general analytical methods for synthetic cathinones exist, specific and validated techniques for the robust identification of N-butyl buphedrone and its unique metabolites in biological matrices are needed. The characterization of related compounds like N-butylhexedrone has been performed using methods such as gas chromatography-mass spectrometry (GC-MS) and ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS). urfu.runih.gov

To ensure accurate detection in forensic casework, future research must focus on:

Method Development and Validation: Creating and validating highly sensitive and selective methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of N-butyl buphedrone and its primary metabolites in blood, urine, and oral fluid. nih.gov

Reference Material Synthesis: Synthesizing and certifying analytical reference standards for N-butyl buphedrone and its major metabolites to ensure accurate quantification in laboratories worldwide.

Spectral Library Expansion: Generating and disseminating high-resolution mass spectra and other analytical data (e.g., GC-MS, NMR) to populate forensic spectral libraries, aiding in the identification of the compound in seized materials. caymanchem.comurfu.ru

Table 3: Analytical Techniques and Future Research Objectives

| Analytical Technique | Current Application for Cathinones | Future Goal for N-butyl Buphedrone |

|---|---|---|

| GC-MS | Identification of parent compound in seized materials. urfu.ru | Development of derivatization protocols for enhanced detection of metabolites in biological samples. |

| LC-MS/MS | Preferred method for high sensitivity and selectivity in biological matrices. nih.gov | Validation of a robust method for simultaneous quantification of the parent drug and its key metabolites. |

| HRMS (e.g., Q-TOF) | Structural elucidation of new NPS and their fragments. urfu.ru | Generation of a comprehensive high-resolution mass spectral database for N-butyl buphedrone and its metabolites. |

| NMR Spectroscopy | Definitive structural confirmation of reference materials. urfu.ru | Complete NMR characterization (¹H, ¹³C) of synthesized metabolites for unequivocal identification. |

Global Monitoring and Research Collaboration Initiatives

The emergence of NPS is a global issue that requires a coordinated international response. globalrecoverynetwork.org The number of unique NPS reported to the United Nations Office on Drugs and Crime (UNODC) has grown dramatically, reaching 1,182 by 2022. europa.eu Organizations like the UNODC, through its Early Warning Advisory on NPS, and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) play a vital role in tracking these substances. europa.eunih.gov

For effective monitoring and response, future efforts must include:

Integration into Early Warning Systems: Ensuring that analytical data for N-butyl buphedrone is shared with national and international monitoring systems to track its prevalence and distribution. nih.gov

International Collaborative Research: Fostering partnerships between academic institutions, forensic laboratories, and public health organizations to conduct the pharmacological and metabolic studies outlined above. Frameworks such as Cooperative Research and Development Agreements (CRADAs) can serve as a model for such collaborations. nps.edu

Harmonization of Data: Encouraging the use of standardized nomenclature and data sharing protocols to allow for more effective global trend analysis and risk assessment. globalrecoverynetwork.org

Table 4: Global Initiatives and Collaborative Actions

| Organization/Initiative | Role in NPS Monitoring | Proposed Action for N-butyl Buphedrone |

|---|---|---|

| UNODC Early Warning Advisory (EWA) | Collects, analyzes, and disseminates information on NPS reported by member states. wada-ama.org | Formal reporting and submission of all forensic identifications of N-butyl buphedrone to the EWA portal. |

| EMCDDA | Monitors the drug situation in Europe, including the emergence of NPS. nih.gov | Sharing of analytical profiles and toxicological data among EU member state focal points. |

| National Forensic Laboratories | Identify illicit substances in seized materials and biological samples. | Establish a network for sharing analytical methods, reference materials, and anonymized case data. |

| Academic Research Institutions | Conduct fundamental pharmacological, toxicological, and metabolic research. | Initiate collaborative projects funded by national and international grants to address the knowledge gaps. npsfoundation.orgnps.edu |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying N-butyl Buphedrone (hydrochloride) in forensic samples?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (250 mm × 4.6 mm, 5 µm). Prepare a 1 mg/mL stock solution in methanol, filter through a 0.45 µm membrane, and inject 20 µL. Compare retention times and peak areas against certified reference standards. Cross-validate with gas chromatography-mass spectrometry (GC-MS) using electron ionization (EI) mode for structural confirmation .

Q. How should researchers prepare stable stock solutions of N-butyl Buphedrone (hydrochloride) for in vitro assays?

- Protocol : Dissolve the compound in DMSO (15 mg/mL) or PBS (pH 7.2, 10 mg/mL) with gentle heating (37°C) and sonication. Aliquot into small volumes to avoid freeze-thaw degradation. Store at -20°C for ≤1 month or -80°C for ≤6 months. Verify solubility and stability via UV-Vis spectrophotometry (200–400 nm) before use .

Q. What are the critical parameters for verifying purity and batch consistency of N-butyl Buphedrone (hydrochloride)?

- Quality Control :

- Purity : Use HPLC with a diode array detector (DAD) to ensure >98% purity.

- Residual Solvents : Perform headspace GC-MS to detect traces of synthesis solvents (e.g., acetonitrile, ethyl acetate).

- Moisture Content : Karl Fischer titration to confirm <0.5% water .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of N-butyl Buphedrone (hydrochloride) be resolved?

- Approach :

In Vitro Incubation : Use human liver microsomes (HLMs) with NADPH cofactor, and analyze metabolites via high-resolution LC-QTOF-MS.

Isotopic Labeling : Employ deuterated internal standards (e.g., Buphedrone Ephedrine Metabolite-D3) to distinguish endogenous compounds from artifacts.

Comparative Studies : Cross-reference with structurally related cathinones (e.g., 4-fluoro Buphedrone) to identify conserved metabolic transformations .

Q. What experimental designs are optimal for assessing the long-term stability of N-butyl Buphedrone (hydrochloride) under varying storage conditions?

- Stability Protocol :

- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 12 months. Analyze monthly via HPLC for degradation products.

- Photostability : Expose solutions to UV light (365 nm) and measure absorbance changes.

- Statistical Analysis : Use Arrhenius kinetics to extrapolate shelf-life under controlled conditions .

Q. How can researchers address discrepancies in receptor-binding assays for N-butyl Buphedrone (hydrochloride)?

- Troubleshooting Steps :

Assay Validation : Confirm receptor specificity using knockout cell lines or competitive antagonists.

Data Normalization : Include positive controls (e.g., cocaine for dopamine transporter inhibition) and normalize results to protein concentration.

Batch Effects : Compare results across multiple synthesis batches to rule out impurities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.